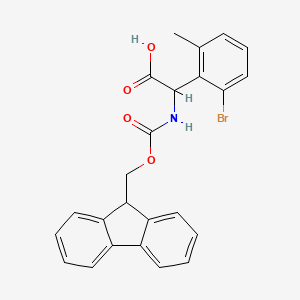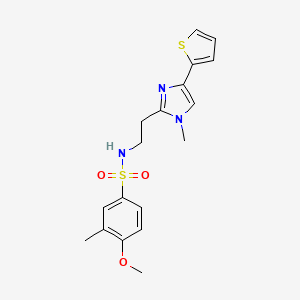![molecular formula C14H12N2O B2615232 phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2189498-62-0](/img/structure/B2615232.png)
phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives . The reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin-5-ones has been achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .Scientific Research Applications
Molecular Structure and Synthesis
Isomorphous Structures and Data-Mining Challenges : The synthesis of isomorphous structures like (Swamy et al., 2013) provides insight into the molecular structure of related compounds. Their complex formations pose challenges in automatic data-mining due to extensive disorder, highlighting the importance of manual analysis in structural chemistry.
Spectroscopic Properties and Solvent Effects : The study of spectroscopic properties of related compounds in various solvents, as detailed by (Al-Ansari, 2016), reveals how structural variations and environmental factors influence absorption and fluorescence properties. This research aids in understanding the photophysical behavior of phenylpyridin derivatives.
Crystal Structure Analysis : The examination of crystal structures, like the monoclinic polymorph of related compounds (Rodríguez-Mora et al., 2013), contributes to a deeper understanding of molecular conformations and interactions, which are crucial for designing new materials and drugs.
Chemical Synthesis and Modification
One-Pot Synthesis Techniques : The development of one-pot synthesis methods for related compounds (Kaur & Kumar, 2018) demonstrates efficient and economical approaches to creating pyrrole derivatives, which is valuable for pharmaceutical and materials science research.
Biocatalytic Production of Chiral Alcohols : Research on the asymmetric reduction of heteroaryl ketones, including phenylpyridin derivatives, using bacterial strains like Lactobacillus paracasei (Şahin et al., 2019) shows potential in producing chiral alcohols with high enantiomeric purity, essential for developing enantioselective drugs.
Solvent-Free Synthesis : The solvent-free synthesis of pyrimidin derivatives (Gein et al., 2020) underlines the importance of eco-friendly methods in chemical synthesis, which is crucial for sustainable development in pharmaceutical chemistry.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)16-9-12-7-4-8-15-13(12)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMQONNKSPZYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexylacetamido)benzofuran-2-carboxamide](/img/structure/B2615149.png)
![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2615160.png)
![N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615162.png)

![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)


![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2615167.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride](/img/structure/B2615169.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)


